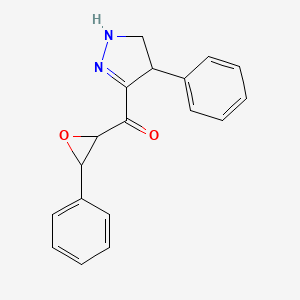
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- is a complex organic compound that features a pyrazole ring and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxirane ring, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in the formation of azides or thiol derivatives.
Scientific Research Applications
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Topramezone: A herbicide with a similar pyrazole structure.
4-Chlorobenzophenone: Another compound with a methanone group but different substituents.
Uniqueness
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- is unique due to its combination of a pyrazole ring and an oxirane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methanone, specifically the compound (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)-, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer activities as supported by various studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with an oxirane moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O2 |
| Molecular Weight | 284.31 g/mol |
| Density | 1.36 g/cm³ |
| Boiling Point | 472.3 °C |
| Flash Point | 239.4 °C |
Antioxidant Properties
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit substantial antioxidant activities. For instance, molecular docking simulations indicated that these compounds can effectively scavenge free radicals and inhibit oxidative stress markers in vitro .
Anti-inflammatory Effects
The anti-inflammatory potential of (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- has been highlighted in several research articles. One study utilized molecular docking to show that the compound can inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases .
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives. The compound has shown promising results against various cancer cell lines:
These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanism behind the biological activity of this compound primarily involves:
- Electrophilic Nature : The presence of electron-withdrawing groups enhances the electrophilic character, facilitating interaction with biological macromolecules.
- Molecular Docking : Computational studies suggest that the compound binds effectively to target proteins involved in inflammation and cancer progression, leading to reduced activity of these pathways .
Case Studies
A notable case study involved testing various pyrazole derivatives against cancer cell lines, where (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- was included in a broader analysis of structural analogs. The study found that modifications to the pyrazole core significantly influenced anticancer potency, with specific substitutions improving efficacy against MCF7 and HCT116 cells .
Properties
CAS No. |
111837-52-6 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-(3-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c21-16(18-17(22-18)13-9-5-2-6-10-13)15-14(11-19-20-15)12-7-3-1-4-8-12/h1-10,14,17-19H,11H2 |
InChI Key |
VGLKWFIRMLZXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NN1)C(=O)C2C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















